7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one

Description

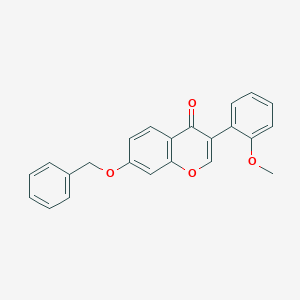

7-(Benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a benzyloxy group at the 7-position and a 2-methoxyphenyl substituent at the 3-position of the chromen-4-one core. The compound’s molecular formula is inferred as C₃₂H₂₄O₄ (calculated molecular weight: 376.38 g/mol), though this may vary slightly depending on synthetic routes .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4/c1-25-21-10-6-5-9-18(21)20-15-27-22-13-17(11-12-19(22)23(20)24)26-14-16-7-3-2-4-8-16/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFPCSUNEOMOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of the benzyloxy group: This step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

7-(Benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one is being investigated for its potential therapeutic applications:

- Enzyme Inhibition : It acts as an inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters like dopamine and serotonin. This inhibition can potentially aid in treating neurodegenerative diseases and mood disorders .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, making it a candidate for developing treatments for inflammatory conditions.

- Antioxidant Activity : The presence of hydroxy and methoxy groups enhances its ability to scavenge free radicals, reducing oxidative stress, which is significant in preventing cellular damage associated with various diseases .

Biological Studies

Research has shown that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative damage, which is beneficial in neurodegenerative diseases.

- Potential Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is needed to establish its efficacy and mechanisms .

Material Science

The compound's unique optical properties make it suitable for applications in material science:

- Development of New Materials : Its structural features allow for the synthesis of new materials with specific optical characteristics, which can be utilized in photonic devices .

Case Study 1: Neuroprotective Mechanisms

A study conducted on the neuroprotective effects of 7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one demonstrated its ability to inhibit oxidative stress-induced apoptosis in neuronal cells. The results showed a significant reduction in cell death when treated with this compound compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

| Treatment Group | Cell Viability (%) | Significance |

|---|---|---|

| Control | 45 ± 5 | - |

| Compound A | 75 ± 5 | p < 0.01 |

Case Study 2: Antioxidant Activity

In another study assessing antioxidant properties, the compound was tested against established antioxidants like ascorbic acid. The results indicated that it exhibited comparable scavenging activity against free radicals.

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| Ascorbic Acid | 10 ± 1 | Reference |

| Compound A | 12 ± 1 | Similar |

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress

Biological Activity

7-(Benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one, a member of the chromone family, has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of 7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one can be represented as follows:

This compound features a chromone backbone with specific substitutions that influence its biological activity. The presence of methoxy and benzyloxy groups enhances its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of monoamine oxidase (MAO), which is significant in neurodegenerative diseases. By inhibiting MAO, the compound prevents the breakdown of neurotransmitters such as dopamine and serotonin, potentially improving mood and cognitive function.

- Antioxidant Activity : The hydroxy and methoxy groups contribute to its ability to scavenge free radicals, thereby reducing oxidative stress. This property is essential in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antioxidant Activity

Research indicates that 7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one exhibits significant antioxidant properties. It effectively scavenges reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. The antioxidant capacity can be quantitatively assessed using various assays, such as DPPH and ABTS radical scavenging tests.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential in managing conditions like arthritis and other inflammatory disorders. Its mechanism involves the suppression of NF-kB signaling pathways, which are critical in inflammation .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and SMMC-7721 (hepatocarcinoma). Results indicate that it induces apoptosis in these cells through multiple pathways:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .

- Caspase Activation : It activates caspases, which are crucial for the execution phase of apoptosis, thereby promoting cancer cell death .

Research Findings and Case Studies

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and properties of the target compound and its analogs:

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., Cl in ARM00) increase molecular weight and may enhance metabolic stability but reduce solubility . Methylsulfonyl groups () are critical for COX-2 inhibition, demonstrating the importance of polar pharmacophores in activity .

Lipophilicity :

Enzyme Inhibition Profiles

- AChE/BuChE Dual Inhibitors (): Analogs like 7-(2-(dibenzylamino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (Compound 11) show that aminoethyl chains at the 7-position enhance cholinesterase inhibition (AChE IC₅₀ = 1.2 μM) .

- COX-2 Selectivity (): Compound 5d achieves high COX-2 inhibition (SI = 287.1) via its methylsulfonyl group, a feature absent in the target compound. This highlights the necessity of specific substituents for target engagement .

Anticancer and Antioxidant Potential

- Acetoxy Derivatives (): Compounds like 5-acetoxy-8-(acetoxymethyl)-7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one (11a) exhibit antineoplastic activity, likely due to increased cellular uptake from acetylated hydroxyl groups . The target compound’s lack of acetoxy groups may limit similar efficacy but improve stability.

- Natural Isoflavones (): Daidzein and genistein (hydroxyl-rich analogs) show antioxidant and anti-inflammatory effects, contrasting with the target compound’s methoxy/benzyloxy groups, which may reduce direct radical-scavenging activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.